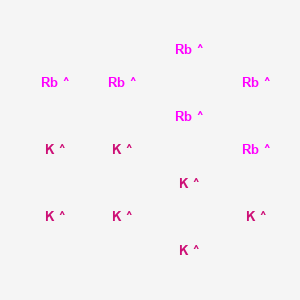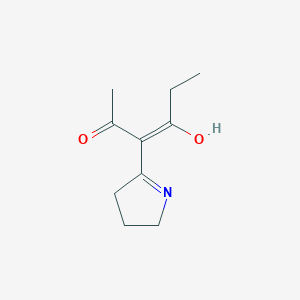
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one is a chemical compound characterized by its unique structure, which includes a pyrrole ring and a hydroxyhexenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Addition of the Hydroxyhexenone Moiety: The hydroxyhexenone moiety can be introduced through an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the enone structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:
Catalysts: Using specific catalysts to enhance the reaction rate.
Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates.
Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The enone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Electrophiles like bromine (Br2) in acetic acid.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of brominated pyrrole derivatives.
科学研究应用
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one: shares similarities with other pyrrole-containing compounds such as:
Uniqueness
- Structural Features : The combination of the pyrrole ring and the hydroxyhexenone moiety makes it unique.
- Reactivity : Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, distinguishes it from other similar compounds.
- Applications : Its potential applications in multiple fields highlight its versatility and importance.
属性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC 名称 |
(E)-3-(3,4-dihydro-2H-pyrrol-5-yl)-4-hydroxyhex-3-en-2-one |
InChI |
InChI=1S/C10H15NO2/c1-3-9(13)10(7(2)12)8-5-4-6-11-8/h13H,3-6H2,1-2H3/b10-9- |
InChI 键 |
LGYWHCMSXCHNKW-KTKRTIGZSA-N |
手性 SMILES |
CC/C(=C(/C1=NCCC1)\C(=O)C)/O |
规范 SMILES |
CCC(=C(C1=NCCC1)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


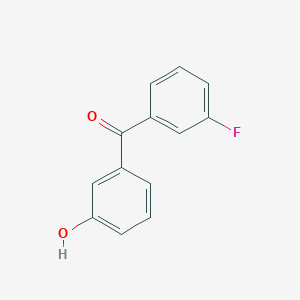
![4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B14517248.png)

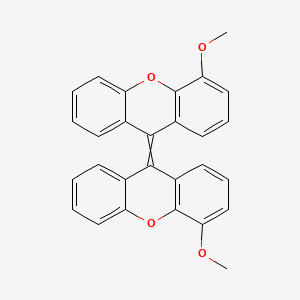
![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)

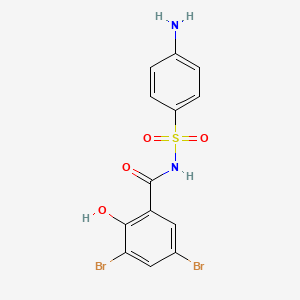
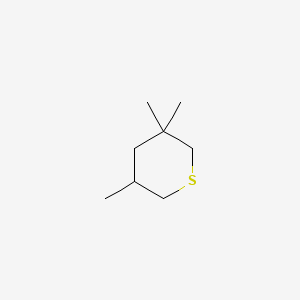
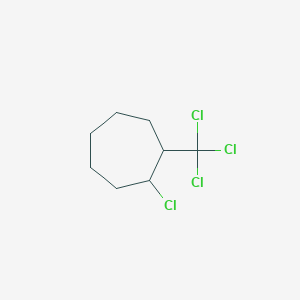
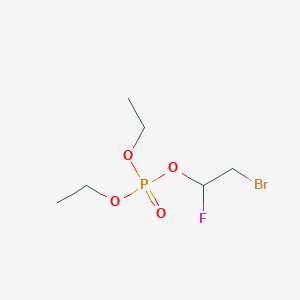


![[1,4-Phenylenebis(methylene)]bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14517331.png)
